1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as "1-(1-phenylimidazol-2-yl)ethanamine; hydrochloride". This nomenclature reflects the structural hierarchy beginning with the imidazole ring system as the primary heterocyclic framework, followed by the phenyl substitution at position 1 of the imidazole ring, and concluding with the ethanamine side chain attachment at position 2 of the imidazole core.
The structural representation of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as "CC(C1=NC=CN1C2=CC=CC=C2)N.Cl", which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is documented as "InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H", offering a standardized method for precise structural identification across chemical databases and computational platforms.
The molecular architecture consists of a five-membered imidazole heterocycle containing two nitrogen atoms at positions 1 and 3, with a phenyl group attached to the nitrogen at position 1. The ethanamine substituent is connected to carbon position 2 of the imidazole ring, creating a chiral center at the carbon bearing the amino group. The hydrochloride salt formation occurs through protonation of the primary amine functionality, resulting in the formation of an ammonium chloride salt that enhances water solubility and stability characteristics of the compound.
Properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLWRSMAKQSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-24-1 | |
| Record name | 1H-Imidazole-2-methanamine, α-methyl-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties. They are the core of some natural products such as histidine, purine, and histamine.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, also known as phenylimidazole , is a compound that has garnered attention in various biological and medicinal chemistry studies. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₄ClN₃ |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | 1-(1-phenylimidazol-2-yl)ethanamine; hydrochloride |
| CAS Number | 1803604-24-1 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Properties
Recent studies have indicated that derivatives of imidazole, including phenylimidazole compounds, exhibit significant anticancer activity. For instance, one study reported that imidazole derivatives can induce apoptosis in cancer cell lines, such as MCF cells, demonstrating potential as therapeutic agents against tumors .
A specific investigation into a related compound showed an IC₅₀ value of 25.72 ± 3.95 μM for cytotoxicity against cancer cells, suggesting that phenylimidazole derivatives may also possess similar activities .
Antimicrobial Activity
Phenylimidazole derivatives have been evaluated for their antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating potent antibacterial effects .
The following table summarizes the antimicrobial efficacy of selected imidazole derivatives:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride | S. aureus | 40 |
| E. coli | 200 | |
| Pseudomonas aeruginosa | 500 |
The biological activity of phenylimidazole is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole ring structure is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt normal cellular functions and lead to cell death in cancerous cells .
Study on Cytotoxic Effects
In a controlled laboratory study, researchers administered various doses of phenylimidazole derivatives to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of imidazole derivatives, including phenylimidazole. The researchers found that certain substitutions on the imidazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for improving efficacy .
Scientific Research Applications
Medicinal Chemistry
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride is being investigated for its potential as a drug candidate. The imidazole moiety is commonly found in many pharmacologically active compounds, suggesting that this compound may possess antimicrobial, antifungal, and antiviral properties. Its structural similarity to known bioactive molecules positions it as a candidate for further exploration in drug discovery aimed at treating infectious diseases and cancer .
Biological Studies
Research indicates that compounds containing imidazole rings can interact with various biological targets. The mechanism of action involves binding to enzymes or receptors, potentially modulating their activity. For example, studies have shown that imidazole derivatives can inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .
Material Science
In materials science, the unique properties of imidazole derivatives allow for their use in synthesizing novel materials with specific functionalities. The ability to modify the imidazole ring opens avenues for developing materials with tailored properties for applications in electronics and catalysis .
Case Studies and Research Findings
Despite limited published studies specifically referencing 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, related research highlights its potential applications:
- Antimicrobial Activity : A study on similar imidazole derivatives demonstrated antibacterial activity against various strains. The increase in concentration correlated with an increased zone of inhibition, suggesting effectiveness against bacterial infections .
- Molecular Docking Studies : In silico studies have been conducted to assess the binding interactions of imidazole derivatives with target proteins such as DNA gyrase, which is critical in bacterial DNA replication. These studies provide insights into the potential efficacy of these compounds as antibacterial agents .
- Synthesis of Derivatives : Research has focused on synthesizing novel derivatives based on the imidazole structure to enhance biological activity. For instance, modifications to the imidazole ring have been shown to improve potency against specific targets .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 1-(1-Phenylimidazol-2-yl)ethanamine hydrochloride
- Molecular Formula : C₁₁H₁₄ClN₃
- Molecular Weight : 223.7 g/mol
- Key Features : The compound consists of an imidazole ring substituted with a phenyl group at the 1-position and an ethylamine side chain at the 2-position, stabilized as a hydrochloride salt. Its structural simplicity and basic amine group make it a versatile scaffold for pharmaceutical and material science applications .
Structural Analogues of Imidazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Insights
Substituent Position and Bioactivity: The target compound’s phenyl group at the imidazole 1-position and ethylamine at 2-position create a distinct electronic profile.
Solubility and Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts like the target compound. This property is critical for bioavailability in drug development . The target’s hydrochloride salt balances solubility and lipophilicity, making it suitable for formulation in polar solvents .
Synthetic Efficiency :
- Yields for analogs vary widely. For example, 2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine () was synthesized in 86% yield using LiAlH₄, suggesting robust methodologies for ethylamine side-chain introduction .
Safety and Handling :
- Several analogs (e.g., ) are labeled as irritants (Xi hazard class), whereas safety data for the target compound remains unpublished .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride typically involves:
- Construction of the imidazole ring system.
- Introduction of the phenyl substituent at the N-1 position of imidazole.
- Attachment of the ethan-1-amine side chain at the C-2 position of the imidazole.
- Conversion of the free amine to its hydrochloride salt for improved stability and handling.
Preparation of the Imidazole Core and Phenyl Substitution
The imidazole ring is generally synthesized via condensation reactions involving α-haloketones and guanidine derivatives or related nitrogen sources. For phenyl substitution at the N-1 position, phenyl-containing precursors or phenylation steps are employed.
Conversion of α-haloketones with Guanidine Hydrochloride:
This method produces 2-aminoimidazoles with phenyl substitution. For example, the reaction of phenacyl bromide (α-bromoacetophenone) with guanidine hydrochloride in polar solvents (e.g., DMF) under controlled temperature yields 4-phenyl-1H-imidazol-2-amine intermediates with moderate yields (~60%).Phenylation via N-alkylation:
N-alkylation of imidazole with phenyl derivatives under basic conditions can introduce the phenyl group at the N-1 position.
Attachment of the Ethan-1-amine Side Chain
The ethan-1-amine moiety is introduced typically through reductive amination or nucleophilic substitution methods on appropriate intermediates.
Reductive Amination:
Aldehyde or ketone precursors bearing the imidazole and phenyl groups can be reacted with ammonia or amines followed by reduction to form the ethan-1-amine side chain.Nucleophilic Substitution:
Halogenated ethanes (e.g., 2-chloroethanamine derivatives) can be reacted with the imidazole nitrogen or carbon centers under basic conditions to attach the ethan-1-amine group.
Formation of Hydrochloride Salt
The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and handling.
Representative Detailed Synthetic Procedure
A typical synthetic sequence based on literature findings is as follows:
Solvent-Free and Green Chemistry Approaches
Recent advances emphasize solvent-free protocols to reduce environmental impact:
Solvent-Free N-Alkylation:
Imidazole derivatives can be alkylated with tert-butyl chloroacetate in the presence of a base without solvents, followed by hydrolysis and hydrochloride salt formation. This method offers advantages such as reduced process time, high yield (~84%), and simple work-up.Hydrolysis and Salt Formation:
Hydrolysis of tert-butyl esters followed by acid treatment yields the hydrochloride salt with high purity and minimal impurities (<0.5% di-acid impurity).
Catalytic and One-Pot Synthesis Methods
Base-Catalyzed Intramolecular Cyclization:
Using strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), imidazole derivatives can be synthesized via intramolecular hydroamidation of propargylic ureas under mild conditions with high efficiency.One-Pot Synthesis:
Propargylic amines and phenyl isocyanates can be combined in the presence of BEMP catalyst to yield imidazole derivatives in quantitative yields within minutes.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The solvent-free method significantly reduces hazardous solvent use and simplifies purification steps, making it industrially attractive.
- Catalytic methods using BEMP allow rapid synthesis under mild conditions, with computational studies supporting the proposed reaction mechanisms.
- The classical α-haloketone and guanidine route remains a reliable approach but often requires longer reaction times and careful purification.
- Hydrochloride salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further applications.
Q & A
Q. What are the optimal synthetic routes for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of substituted aryl precursors with amines under controlled conditions. For example:
- Step 1: React 1-phenyl-1H-imidazole derivatives with ethylamine precursors in the presence of ammonia and sodium hydroxide. Reflux for 5–16 hours to achieve imidazole ring formation .
- Step 2: Purify via recrystallization using ice-cold water and charcoal, monitored by TLC (chloroform:methanol, 6:1 v/v) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include handling twinned data or high thermal motion in imidazole rings .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR peaks for imidazole protons (δ 7.2–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 251.33 for the free base) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, side-shield safety glasses, and impermeable lab coats. Use NIOSH-approved respirators if airborne particles are generated .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers assess the biological activity and target specificity of this compound?
Methodological Answer:
- In-Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or EGFR. Validate with molecular dynamics simulations .
- In-Vitro Assays: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Compare IC₅₀ values against known inhibitors (e.g., gefitinib for EGFR) .
- ADMET Analysis: Predict pharmacokinetics using SwissADME. Key parameters: LogP (~2.8), moderate blood-brain barrier permeability .
Q. What challenges arise in crystallographic analysis of imidazole derivatives like this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: Twinning due to flexible imidazole rings. Solution: Use SHELXL’s TWIN/BASF commands for refinement .
- Challenge 2: Poor diffraction from hydrochloride counterions. Solution: Optimize crystallization with PEG-based precipitants .
- Challenge 3: Thermal motion artifacts. Solution: Collect data at 100 K and apply anisotropic displacement parameters .
Q. How should discrepancies in experimental data (e.g., synthesis yields vs. computational predictions) be analyzed and resolved?
Methodological Answer:
- Step 1: Verify purity via HPLC (≥95% purity threshold) to rule out impurities affecting yield calculations .
- Step 2: Re-optimize DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or protonation states .
- Step 3: Cross-validate NMR/XRD data with computational models to identify conformational mismatches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
